N'-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide
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Overview
Description
N’-[(E)-(4-CYANOPHENYL)METHYLENE]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANEHYDRAZIDE is a complex organic compound characterized by the presence of a cyano group, a methylene bridge, and a heptafluorobutane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-CYANOPHENYL)METHYLENE]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANEHYDRAZIDE typically involves the reaction of 4-cyanobenzaldehyde with 2,2,3,3,4,4,4-heptafluorobutanohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-CYANOPHENYL)METHYLENE]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
N’-[(E)-(4-CYANOPHENYL)METHYLENE]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of N’-[(E)-(4-CYANOPHENYL)METHYLENE]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-Chlorophenyl)methylene]-4-methylbenzenesulfonohydrazide: Similar in structure but with a chlorophenyl group instead of a cyanophenyl group.
(E)-N-(Dimethylamino)methylene)benzothioamide: Shares the methylene bridge but differs in the substituents attached to the core structure.
Uniqueness
N’-[(E)-(4-CYANOPHENYL)METHYLENE]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANEHYDRAZIDE is unique due to its heptafluorobutane moiety, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C12H6F7N3O |
---|---|
Molecular Weight |
341.18 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C12H6F7N3O/c13-10(14,11(15,16)12(17,18)19)9(23)22-21-6-8-3-1-7(5-20)2-4-8/h1-4,6H,(H,22,23)/b21-6+ |
InChI Key |
XOIGTXBTNXZPHQ-AERZKKPOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F)C#N |
Origin of Product |
United States |
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